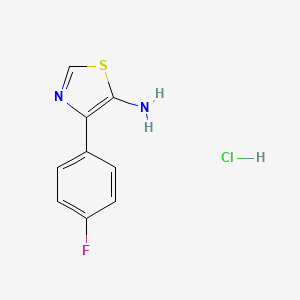
5-methyl-2-(5-methyl-1H-imidazole-2-carbonyl)-1H-imidazole
Übersicht
Beschreibung
5-methyl-2-(5-methyl-1H-imidazole-2-carbonyl)-1H-imidazole, also known as BMSC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations. In
Wirkmechanismus
The mechanism of action of 5-methyl-2-(5-methyl-1H-imidazole-2-carbonyl)-1H-imidazole is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. 5-methyl-2-(5-methyl-1H-imidazole-2-carbonyl)-1H-imidazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in inflammation and tumor growth. 5-methyl-2-(5-methyl-1H-imidazole-2-carbonyl)-1H-imidazole has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and immune response.
Biochemical and Physiological Effects:
5-methyl-2-(5-methyl-1H-imidazole-2-carbonyl)-1H-imidazole has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and antioxidant properties. 5-methyl-2-(5-methyl-1H-imidazole-2-carbonyl)-1H-imidazole has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in inflammation and immune response. 5-methyl-2-(5-methyl-1H-imidazole-2-carbonyl)-1H-imidazole has also been shown to induce apoptosis, or programmed cell death, in tumor cells. Additionally, 5-methyl-2-(5-methyl-1H-imidazole-2-carbonyl)-1H-imidazole has been shown to have antioxidant properties, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
5-methyl-2-(5-methyl-1H-imidazole-2-carbonyl)-1H-imidazole has several advantages for use in lab experiments, including its high purity, stability, and availability. 5-methyl-2-(5-methyl-1H-imidazole-2-carbonyl)-1H-imidazole is also relatively easy to synthesize, making it a cost-effective option for researchers. However, 5-methyl-2-(5-methyl-1H-imidazole-2-carbonyl)-1H-imidazole also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations. Researchers must take these limitations into account when designing experiments using 5-methyl-2-(5-methyl-1H-imidazole-2-carbonyl)-1H-imidazole.
Zukünftige Richtungen
There are several future directions for research involving 5-methyl-2-(5-methyl-1H-imidazole-2-carbonyl)-1H-imidazole. One direction is to further explore its potential applications in medicine, including the development of new drugs for the treatment of inflammation and cancer. Another direction is to investigate its potential use in material science, including the synthesis of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of 5-methyl-2-(5-methyl-1H-imidazole-2-carbonyl)-1H-imidazole and its effects on various signaling pathways and enzymes.
Wissenschaftliche Forschungsanwendungen
5-methyl-2-(5-methyl-1H-imidazole-2-carbonyl)-1H-imidazole has been extensively studied for its potential applications in various fields, including medicine, material science, and catalysis. In medicine, 5-methyl-2-(5-methyl-1H-imidazole-2-carbonyl)-1H-imidazole has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In material science, 5-methyl-2-(5-methyl-1H-imidazole-2-carbonyl)-1H-imidazole has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, 5-methyl-2-(5-methyl-1H-imidazole-2-carbonyl)-1H-imidazole has been used as a catalyst for various reactions, including the synthesis of organic compounds and the oxidation of alcohols.
Eigenschaften
IUPAC Name |
bis(5-methyl-1H-imidazol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-5-3-10-8(12-5)7(14)9-11-4-6(2)13-9/h3-4H,1-2H3,(H,10,12)(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHNOTDRBMNATD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C(=O)C2=NC=C(N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-2-(5-methyl-1H-imidazole-2-carbonyl)-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



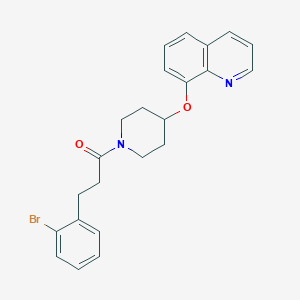
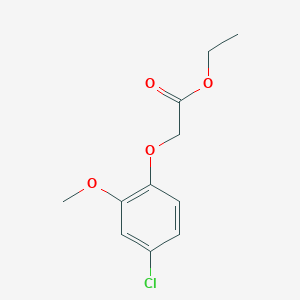
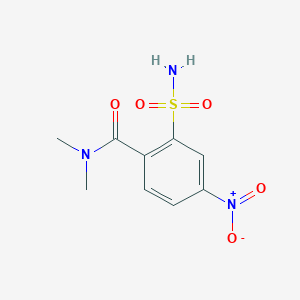
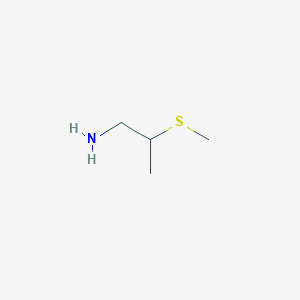

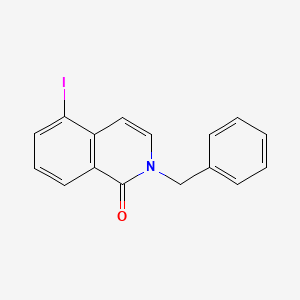
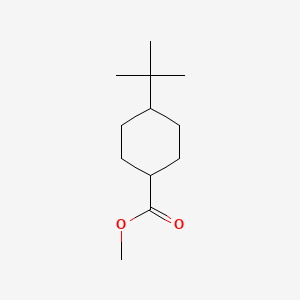
![(4aS,7aS)-6-methyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine](/img/structure/B3248955.png)

![(5S)-5-[(methylamino)methyl]pyrrolidin-2-one](/img/structure/B3248977.png)

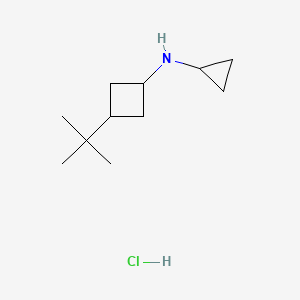
![ethyl 3-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B3249018.png)
